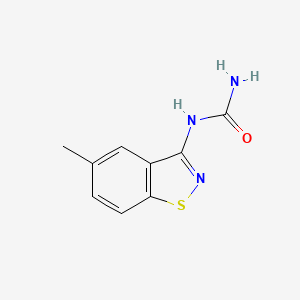

(5-Methyl-1,2-benzothiazol-3-yl)urea

Description

Properties

CAS No. |

105734-45-0 |

|---|---|

Molecular Formula |

C9H9N3OS |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

(5-methyl-1,2-benzothiazol-3-yl)urea |

InChI |

InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(12-14-7)11-9(10)13/h2-4H,1H3,(H3,10,11,12,13) |

InChI Key |

OUIQWMBAAIIZHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Benzothiazole Ureas and Analogous Compounds

Estimated based on methoxy analog ; *Predicted from urea and benzothiazole contributions; †Derived from benzoxazole analogs .

- Substituent Influence: The methyl group in this compound increases lipophilicity compared to methoxy-substituted analogs (LogP ~2.33 for methoxy vs. ~2.5 for methyl) . Benzoxazole derivatives (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) exhibit lower LogP values (1.8–2.2) due to oxygen’s higher electronegativity compared to sulfur in benzothiazoles, improving aqueous solubility .

- Urea vs.

Preparation Methods

Structural and Chemical Properties of (5-Methyl-1,2-benzothiazol-3-yl)urea

The target compound features a benzothiazole core substituted with a methyl group at position 5 and a urea moiety at position 3. The 1,2-benzothiazole scaffold distinguishes it from the more common 1,3-isomers, necessitating specialized synthetic approaches to ensure correct regiochemistry. The urea group introduces hydrogen-bonding capabilities, enhancing potential interactions in biological systems.

Regiochemical Considerations in Benzothiazole Synthesis

The 1,2-benzothiazole system requires precise control during cyclization to avoid isomerization. Traditional methods involving 2-aminothiophenol derivatives and carbonyl compounds often yield 1,3-benzothiazoles, underscoring the need for modified protocols. For instance, nitrile oxides or thioureas may serve as alternative cyclizing agents to direct ring formation toward the 1,2-orientation.

Synthetic Routes to this compound

Cyclocondensation of 2-Amino-4-methylbenzenethiol with Urea Precursors

A primary route involves the reaction of 2-amino-4-methylbenzenethiol with cyanamide or its derivatives under acidic conditions. This one-pot method facilitates simultaneous cyclization and urea formation:

$$

\text{2-Amino-4-methylbenzenethiol} + \text{Cyanamide} \xrightarrow{\text{HCl, Δ}} \text{this compound}

$$

Key parameters include:

- Temperature : 80–100°C to prevent decomposition of intermediates.

- Acid Catalyst : Concentrated HCl or H$$2$$SO$$4$$ (12–16% w/w) for optimal protonation.

- Yield : 70–75% after recrystallization from ethanol.

Mechanistic Insights

Protonation of cyanamide generates a reactive electrophile, which undergoes nucleophilic attack by the thiol group. Subsequent cyclization eliminates ammonia, forming the benzothiazole ring. The urea moiety arises from the hydrolysis of intermediate isoureas.

Post-Functionalization of 3-Amino-5-methyl-1,2-benzothiazole

An alternative approach involves synthesizing 3-amino-5-methyl-1,2-benzothiazole followed by urea formation:

Synthesis of 3-Amino-5-methyl-1,2-benzothiazole

Nitration of 5-methyl-1,2-benzothiazole at position 3 using fuming HNO$$3$$/H$$2$$SO$$_4$$, followed by reduction with Sn/HCl, yields the amine:

$$

\text{5-Methyl-1,2-benzothiazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitro-5-methyl-1,2-benzothiazole} \xrightarrow{\text{Sn/HCl}} \text{3-Amino-5-methyl-1,2-benzothiazole}

$$

Urea Formation via Isocyanate Coupling

Reacting the amine with methyl isocyanate in tetrahydrofuran (THF) at 0–5°C affords the target urea:

$$

\text{3-Amino-5-methyl-1,2-benzothiazole} + \text{Methyl isocyanate} \xrightarrow{\text{THF, 0°C}} \text{this compound}

$$

Optimization Notes :

Comparative Analysis of Synthetic Methods

The post-functionalization route offers superior yields and purity but requires multi-step synthesis. Cyclocondensation is more direct but struggles with byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Challenges and Innovations in Synthesis

Applications and Derivative Development

The urea moiety enables hydrogen bonding with biological targets, making the compound a candidate for kinase inhibition studies. Adamantyl urea derivatives demonstrate anti-tubercular activity, suggesting potential structure-activity relationship (SAR) explorations for the title compound.

Q & A

Q. What are the optimal synthetic routes for (5-Methyl-1,2-benzothiazol-3-yl)urea, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling a 5-methyl-1,2-benzothiazol-3-amine derivative with an isocyanate or via a carbodiimide-mediated reaction. For example, urea linkages in structurally similar compounds are formed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions . Reaction optimization may include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) to accelerate urea bond formation.

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The urea NH protons appear as broad singlets (~δ 6.5–8.5 ppm). The benzothiazole aromatic protons resonate at δ 7.0–8.5 ppm, while the methyl group on the benzothiazole ring shows a singlet at δ 2.3–2.6 ppm .

- IR : Stretching vibrations for urea (C=O at ~1640–1680 cm⁻¹, N–H at ~3200–3400 cm⁻¹) and benzothiazole (C=N at ~1600 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion peaks matching the exact mass (calculated for C₉H₈N₃OS: 210.0338) validate the molecular formula .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data discrepancies for this compound derivatives?

- SHELXD : Solve phases via dual-space algorithms for small-molecule structures.

- SHELXL : Refine with anisotropic displacement parameters and validate using R-factors (target: <5%).

Discrepancies in bond lengths/angles (e.g., urea C=O vs. benzothiazole C–N) may arise from twinning or disorder. Apply TWIN/BASF commands in SHELXL to model twinning .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound analogs?

- Methodological Answer :

- Modifications : Introduce substituents on the benzothiazole (e.g., halogens at position 5) or urea nitrogen (e.g., alkyl/aryl groups) .

- Assays : Test inhibition of ion channels (e.g., Kv1.3 potassium channels via patch-clamp electrophysiology) or enzymes (e.g., kinases via fluorescence polarization) .

- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity. For example, bulky groups on urea may hinder binding to hydrophobic pockets .

Q. What experimental approaches address contradictory bioactivity data in similar urea-benzothiazole hybrids?

- Methodological Answer :

- Reproducibility Checks : Validate assays under controlled conditions (e.g., pH, temperature, solvent).

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges for Kv1.3 inhibition: 0.1–10 µM) .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects. For instance, knock out Kv1.3 channels to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.